molecular formula C11H9NO3 B13935464 7-Amino-4-hydroxy-2-naphthalenecarboxylic acid

7-Amino-4-hydroxy-2-naphthalenecarboxylic acid

Cat. No.: B13935464
M. Wt: 203.19 g/mol
InChI Key: MDKXUMIUCZJNJI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy- typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group, yielding 2-aminonaphthalene.

    Carboxylation: 2-aminonaphthalene undergoes carboxylation to form 2-naphthalenecarboxylic acid, 7-amino-.

    Hydroxylation: Finally, the compound is hydroxylated at the 4-position to obtain 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy-.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Products may include quinones or nitro derivatives.

    Reduction: Alcohol derivatives are common products.

    Substitution: Acylated or alkylated derivatives are formed.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, the compound may inhibit specific enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.

    1-Naphthalenecarboxylic acid: Has a different positional isomerism, affecting its chemical properties and reactivity.

    2-Naphthol: Contains a hydroxy group but lacks the carboxylic acid and amino groups.

Uniqueness: 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

7-amino-4-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-5,13H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKXUMIUCZJNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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